7-Fluoro-8-methylchroman-4-amine
Description
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
7-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12FNO/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-3,9H,4-5,12H2,1H3 |
InChI Key |
PQCKITNHLYFLKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OCCC2N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-8-methylchroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: The methyl group at the 8th position can be introduced using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-8-methylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
7-Fluoro-8-methylchroman-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Fluoro-8-methylchroman-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Structural and Electronic Effects
Physicochemical Properties
- Lipophilicity : The 8-methyl group in the target compound likely enhances lipophilicity (logP) compared to 8-chloro or 8-CF₃ analogs, improving blood-brain barrier permeability .
- Solubility : Hydrochloride salts (e.g., 8-fluorochroman-4-amine hydrochloride) exhibit higher aqueous solubility, critical for formulation .
Pharmacological Implications
- CNS Applications : Fluorinated chroman amines are explored for serotonin receptor modulation. The 7-fluoro-8-methyl combination may optimize target engagement by balancing lipophilicity and steric bulk .
- Metabolic Stability : Difluoro analogs (e.g., 7,8-difluorochroman-4-amine) demonstrate resistance to oxidative metabolism, suggesting that methyl groups could similarly stabilize the target compound .
Biological Activity
7-Fluoro-8-methylchroman-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom at position 7 and a methyl group at position 8 enhances its chemical properties, influencing its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Structural Characteristics
The molecular structure of this compound contributes to its biological activity. The fluorine atom is known to enhance binding affinity to biological targets, improving pharmacokinetic properties such as metabolic stability and bioavailability. The compound's molecular formula is C10H10FNO, and it exhibits notable versatility in synthetic organic chemistry, allowing for the development of complex molecules from simpler precursors.
Research indicates that this compound interacts with various receptors and enzymes, modulating their activity. The specific mechanisms depend on the biological context but generally involve:
- Modulation of Receptor Activity : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It can inhibit enzymes involved in critical biochemical pathways, potentially leading to therapeutic effects in conditions like cancer or neurodegenerative diseases .
Biological Activities
The compound has been investigated for several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against various pathogens.
- Anticancer Potential : Its ability to inhibit specific enzymes involved in tumor growth has been explored, particularly in models related to breast cancer .
- Neuroprotective Effects : Due to its chelating ability, it shows promise in protecting against oxidative stress-related neuronal damage.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key differences:
| Compound Name | Key Differences |
|---|---|
| 8-Fluoro-7-methylchroman-4-amine | Lacks the methyl group at position 8 |
| 7-Methylchroman-4-amine | Lacks the fluorine atom |
| 6-Fluoro-8-methylchroman-4-amine | Fluorine at position 6 may alter biological interactions |
| 5-Fluorochroman-4-amine | Different substitution pattern may lead to distinct effects |
| 8-Fluoro-4-aminomethylchroman | Varying functional groups result in different reactivity |
The unique combination of a fluorine atom at position 7 and a methyl group at position 8 significantly influences both its chemical reactivity and biological activity compared to similar compounds.
Case Studies
- Anticancer Activity : A study focused on the anticancer properties of chroman derivatives demonstrated that modifications at specific positions could enhance inhibitory effects on cancer cell proliferation. In vitro assays indicated that this compound showed significant cytotoxicity against breast cancer cell lines, suggesting potential as a therapeutic agent .
- Neuroprotective Studies : Research involving animal models of neurodegeneration highlighted that compounds similar to this compound could reduce oxidative stress markers. This suggests a protective role against conditions like Parkinson's disease due to their ability to chelate metal ions and inhibit reactive oxygen species (ROS) production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
